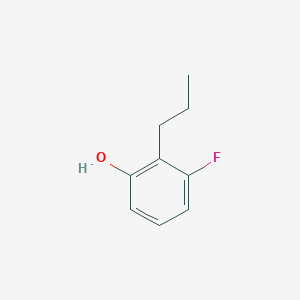

3-Fluoro-2-propylphenol

Description

Structure

3D Structure

Properties

CAS No. |

199287-68-8 |

|---|---|

Molecular Formula |

C9H11FO |

Molecular Weight |

154.18 g/mol |

IUPAC Name |

3-fluoro-2-propylphenol |

InChI |

InChI=1S/C9H11FO/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,11H,2,4H2,1H3 |

InChI Key |

LHPYMSGNLSRKME-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CC=C1F)O |

Canonical SMILES |

CCCC1=C(C=CC=C1F)O |

Synonyms |

Phenol, 3-fluoro-2-propyl- (9CI) |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 2 Propylphenol Derivatives

Reaction Pathways and Transformation Kinetics of Substituted Phenols

The reactivity of substituted phenols like 3-fluoro-2-propylphenol is complex, with several reaction pathways being possible depending on the conditions.

Dealkylation and Rearrangement Processes

Alkylphenols can undergo dealkylation, which is the removal of an alkyl group. For instance, in the presence of cracking catalysts, dealkylation can occur. researchgate.net Additionally, ortho-alkylphenols can undergo isomerization. researchgate.net In some cases, thermal rearrangement of alkyl phenyl ethers on an alumina (B75360) catalyst can yield the isomeric ortho-alkylphenol. google.com

A notable rearrangement is the Claisen rearrangement, a byjus.combyjus.com-sigmatropic rearrangement, where an allyl group migrates from an oxygen atom to the ortho-position of the benzene (B151609) ring. If both ortho-positions are blocked, a subsequent migration to the para-position can occur. mvpsvktcollege.ac.in Another relevant transformation is the Dakin reaction, a redox reaction where an ortho- or para-hydroxylated phenyl aldehyde or ketone is converted to a benzenediol using alkaline hydrogen peroxide. wiley-vch.de This reaction is closely related to the Baeyer-Villiger oxidation. wiley-vch.de

Oxidation and Reduction Chemistry of Aromatic Systems and Alkyl Groups

The oxidation of phenols can be complex. For example, the tyrosinase-mediated oxidation of 3- and 4-fluorophenols leads to polymerization through a phenolic coupling pathway involving a reactive fluoroquinone intermediate that eliminates a fluoride (B91410) ion. nih.govresearchgate.net In contrast, 2-fluorophenol (B130384) is not reactive under these conditions and acts as a competitive inhibitor. nih.govresearchgate.net The electronic and steric effects of the fluorine substituent's position influence the kinetic parameters of these enzymatic reactions. nih.govresearchgate.net A metal-free, highly regioselective oxidative arylation of fluorophenols has also been described, where the position of the fluorine determines the structure of the resulting arylated quinone product. nih.gov

The benzene ring itself is generally resistant to strong oxidizing agents like potassium permanganate (B83412) (KMnO4). However, the alkyl side chains of aromatic compounds are susceptible to oxidation. unizin.orgpressbooks.publibretexts.org Alkylbenzenes with at least one benzylic hydrogen can be oxidized to a carboxylic acid group (-COOH) by strong oxidizing agents like hot acidic permanganate. orgoreview.commsu.edu The mechanism is complex and is thought to involve the formation of intermediate benzylic radicals. unizin.orgpressbooks.pub

The reduction of fluorinated aromatic compounds can proceed via different pathways. Birch reduction, which involves the addition of a hydrogen atom to the aromatic ring, has been observed for di- and trifluorobenzene isomers in the presence of hydrated electrons. rsc.org Fluorine abstraction is another possible, more exothermic pathway, but Birch reduction can still be the dominant reaction. rsc.org The reduction of the carbon-fluorine bond is generally less common than for other halogens. thieme-connect.de Complete defluorination of some polyfluorinated aromatics can be achieved with certain reagents. thieme-connect.de

Reactions in Supercritical Media

Supercritical fluids, particularly supercritical carbon dioxide (scCO2) and supercritical water, offer alternative reaction environments that can influence selectivity and reaction rates.

Phenol (B47542) can be alkylated with propan-2-ol in supercritical water without a catalyst, showing high ortho-selectivity. rsc.orgfigshare.comacs.org The reaction rate and yield of alkylphenols increase with increasing water density. rsc.orgfigshare.comacs.org The proposed mechanism involves the dehydration of propan-2-ol to propene, which then reacts with phenol. figshare.comacs.org The hydroxyl group of phenol is believed to play a crucial role in both the dehydration and alkylation steps. figshare.com

Supercritical carbon dioxide has been used to enhance the Kolbe-Schmitt reaction, which is the carboxylation of sodium phenoxide to form hydroxybenzoic acids. mdpi.comresearchgate.netgoogle.com Using scCO2 can lead to a significant increase in product yield compared to gaseous CO2. researchgate.net The synthesis of phenol-terminated polyisobutylene (B167198) has also been achieved via electrophilic aromatic alkylation in scCO2. tandfonline.com

The gasification of alkylphenols, as model compounds for lignin (B12514952), has been studied in supercritical water using noble metal catalysts. The main gaseous products are methane, carbon dioxide, and hydrogen, with the product distribution being dependent on the catalyst and water density. acs.org

Electrophilic Aromatic Substitution Patterns on Fluorinated Phenols

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct the incoming electrophile to specific positions. The hydroxyl (-OH) and alkyl (-R) groups are activating groups and are ortho-, para-directors, meaning they increase the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. byjus.comlibretexts.orgstudymind.co.ukcognitoedu.org The fluorine atom, although a halogen, is also considered an ortho-, para-director. byjus.comwikipedia.org This is because while it is electron-withdrawing through the inductive effect (-I effect), it can donate electron density through resonance (+M effect). wikipedia.orguomustansiriyah.edu.iq For fluorine, the resonance effect can be significant, sometimes making the para position even more reactive than benzene itself. wikipedia.org

Therefore, for this compound, the combined directing effects of the hydroxyl, propyl, and fluoro groups would need to be considered to predict the outcome of an electrophilic substitution reaction. The hydroxyl group is a strong activating group, the propyl group is a weak activating group, and the fluorine is a weakly deactivating but ortho-, para-directing group. The positions ortho and para to the powerful hydroxyl group (positions 4 and 6) would be strongly activated. The fluorine at position 3 would also direct incoming electrophiles to its ortho (positions 2 and 4) and para (position 6) positions. The propyl group at position 2 directs to its ortho (positions 1 and 3) and para (position 5) positions. The interplay of these effects, along with steric hindrance from the propyl group at position 2, will determine the final regioselectivity of the reaction.

Catalytic Reaction Mechanisms Relevant to C-F and C-C Bond Transformations

Transition metal catalysis plays a crucial role in the transformation of fluorinated aromatic compounds, including the activation of the strong carbon-fluorine (C-F) bond.

Transition Metal Catalysis (e.g., Palladium, Nickel, Rhodium)

Palladium: Palladium-catalyzed reactions are widely used for C-C bond formation. While not specifically documented for this compound, related compounds like fluorophenols can participate in these reactions.

Nickel: Nickel complexes are effective catalysts for the activation of C-F bonds in fluoroaromatics. mdpi.com They can catalyze cross-coupling reactions between fluoroaromatics and various reagents, including Grignard reagents and organozinc reagents. mdpi.com Nickel-catalyzed C-F/N-H annulation of ortho-fluoro-substituted aromatic amides with alkynes has been reported to proceed under mild conditions. acs.org Nickel has also been used to catalyze the formation of Csp2-Csp3 bonds through C-F activation. nih.gov In the context of 2-fluorobenzofurans, nickel catalysis facilitates coupling with arylboronic acids via C-F bond activation under mild conditions. nih.govbeilstein-journals.org

Rhodium: Rhodium catalysts have been employed in various transformations involving fluorinated compounds. For instance, rhodium complexes can catalyze the geminal oxyfluorination of diazocarbonyl compounds in the presence of phenols. d-nb.infowiley.com The proposed mechanism involves the formation of a rhodium carbenoid, which then reacts with the phenol to form an onium ylide, followed by electrophilic trapping with a fluorine source. d-nb.infowiley.com Rhodium has also been used in the catalytic nucleophilic fluorination of acyl chlorides, where a rhodium-fluorine bond is believed to be the active species. nih.govacs.org In supercritical water, rhodium on carbon has been shown to be an effective catalyst for the hydrogenation of aromatic rings. unizin.org

Organocatalysis and Asymmetric Synthesis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. This approach offers a powerful alternative to traditional metal-based catalysts, often providing milder reaction conditions and unique selectivity. Within this context, derivatives of this compound have been explored as substrates in various enantioselective transformations.

One notable area of investigation involves the use of bifunctional organocatalysts that possess both a hydrogen-bond donor moiety and a basic site, such as a tertiary amine. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and, consequently, high levels of stereocontrol. For instance, novel organocatalysts based on a quininamine scaffold, which incorporates a chiral tertiary amine, have been synthesized and evaluated in reactions like the Michael addition. While direct examples using this compound derivatives as the primary substrate are not extensively documented, the principles established with structurally related phenols provide a framework for their potential application. The enantioselectivities in such reactions are highly dependent on the structure of both the catalyst and the substrate, with observed enantiomeric excesses (ee) reaching up to 72% in some cases. mdpi.com

The development of asymmetric methodologies is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in fields such as medicinal chemistry, where different enantiomers of a drug can exhibit vastly different biological activities. nih.gov The asymmetric synthesis of fluorinated molecules, in particular, is an area of intense research due to the unique properties that fluorine atoms impart to organic molecules, including altered metabolic stability and binding affinities. whiterose.ac.ukbeilstein-journals.org While the direct asymmetric synthesis utilizing this compound derivatives in organocatalytic reactions remains a developing area, the broader success with other fluorinated substrates, such as α-fluoro-β-ketoesters in palladium-catalyzed allylic alkylations, highlights the potential for achieving high enantioselectivity (up to 92% ee) with fluorinated compounds. whiterose.ac.uk

Table 1: Representative Organocatalyzed Reactions and Achieved Enantioselectivities

| Catalyst Type | Reaction Type | Substrate Class | Enantiomeric Excess (ee) |

| Quininamine-based | Michael Addition | Acetylacetone to trans-β-nitrostyrene | Up to 72% |

| Proline | Aldol Reaction | Triketone | 93% |

| Imidazolidinone | Diels-Alder | α,β-Unsaturated Aldehydes | High |

This table presents examples of organocatalytic reactions to illustrate the types of transformations and selectivities that can be achieved. Specific data for this compound derivatives is limited in the current literature.

Mechanistic Studies Employing Computational Methods and Spectroscopic Intermediates

Understanding the detailed mechanism of a chemical reaction is fundamental to its optimization and broader application. A combination of computational chemistry and spectroscopic analysis of reaction intermediates provides powerful insights into reaction pathways, transition states, and the origins of selectivity.

For reactions involving phenolic compounds, computational studies, often employing Density Functional Theory (DFT), can be used to model the entire catalytic cycle. This includes the energies of intermediates and the activation barriers of each step, such as oxidative addition and reductive elimination in metal-catalyzed reactions. acs.org For instance, in the catalytic cyanation of related methoxy-propylphenols, DFT calculations have identified the rate-limiting step and elucidated the stability of the catalytic system. acs.org Such computational approaches could be invaluable in predicting the reactivity of this compound derivatives and in designing more efficient catalytic systems.

Spectroscopic techniques are crucial for the direct observation and characterization of transient species in a reaction mixture. For phenolic compounds, techniques like ¹⁹F NMR spectroscopy can be particularly informative for fluorinated derivatives. This method has been successfully used to quantify phenolic hydroxyl groups by derivatizing them with a fluorine-containing tag, demonstrating high selectivity for phenolic hydroxyls over other functional groups. acs.org In a mechanistic context, ¹⁹F NMR could be employed to monitor the consumption of a this compound-derived starting material and the formation of intermediates and products in real-time.

Furthermore, mass spectrometry, especially when coupled with techniques to generate and react ions in the gas phase, can provide fundamental information about reaction mechanisms. purdue.edu Studies on related systems have used mass spectrometry to probe the mechanisms of ion-molecule reactions, helping to distinguish between different possible pathways, such as nucleophilic addition versus Diels-Alder cycloaddition. purdue.edu High-resolution mass spectrometry is also instrumental in characterizing unexpected reaction products or adducts that can form, as seen in the reaction of certain phenols with the ABTS radical cation, which can lead to the formation of a colored adduct and interfere with analytical assays. acs.org The characterization of such species is vital for a complete mechanistic understanding.

While specific mechanistic studies focused solely on this compound are not widely reported, the application of these computational and spectroscopic methods to analogous systems provides a clear roadmap for future investigations into the reactivity of this compound and its derivatives.

Advanced Derivatization and Functionalization Strategies

Introduction of Functional Groups for Enhanced Reactivity and Utility

The introduction of additional functional groups onto the 3-fluoro-2-propylphenol scaffold is a primary strategy for modulating its chemical reactivity and utility. The inherent directing effects of the hydroxyl, fluoro, and propyl groups guide the regioselectivity of these modifications. Functionalization can be achieved through various chemical synthesis methods, allowing for the attachment of a wide array of organic compounds to the molecule's surface. pressbooks.pub

The hydroxyl group (-OH) makes the aromatic ring susceptible to electrophilic substitution and can be converted to other functional groups. solubilityofthings.com For instance, the phenolic hydroxyl can be transformed into an ether or ester, which not only alters the molecule's polarity and solubility but can also serve as a protecting group or a reactive handle for further transformations. The presence of the fluorine atom and the propyl group creates a unique electronic and steric environment, influencing the position of incoming electrophiles.

Furthermore, functionalization is a common strategy to enhance the desired properties of a compound. pressbooks.pub For example, the introduction of specific moieties can increase the biological activity of the molecule or improve its performance in material science applications. The development of methods for the direct and selective functionalization of phenols is an area of significant research interest. rsc.org

Table 1: Examples of Functional Group Interconversions on Phenolic Compounds

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Purpose of Derivatization |

| Phenolic -OH | Alkyl halide, Base (e.g., K₂CO₃) | Ether (-OR) | Protection, altered solubility |

| Phenolic -OH | Acyl chloride, Pyridine | Ester (-OC(O)R) | Protection, prodrug formation |

| Aromatic C-H | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitro (-NO₂) | Intermediate for amines |

| Aromatic C-H | Halogenating agent (e.g., Br₂, FeBr₃) | Halogen (-Br, -Cl) | Handle for cross-coupling |

This table provides generalized examples of reactions applicable to phenolic compounds.

Selective Carbon-Heteroatom Bond Formations (e.g., C-O, C-N, C-S)

The formation of carbon-heteroatom bonds (C-O, C-N, C-S) is fundamental to the synthesis of a vast array of organic molecules, including pharmaceuticals and agrochemicals. For this compound, these reactions expand its synthetic utility significantly.

C-O Bond Formation: Etherification of the phenolic hydroxyl group is a common strategy. Besides standard Williamson ether synthesis, modern methods like palladium-catalyzed O-arylation of phenols can be employed to form diaryl ethers. mdpi.com These reactions often require specific ligands to facilitate the coupling of the phenol (B47542) with an aryl halide.

C-N Bond Formation: The introduction of nitrogen-containing functional groups can be achieved through several methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of C-N bonds between an aryl halide and an amine. mdpi.com While this would require prior halogenation of the this compound ring, it provides a direct route to arylamine derivatives. Nickel-catalyzed cross-coupling reactions have also been developed for the formation of C-N bonds, for example, between aryl fluorides and primary amines. researchgate.net

C-S Bond Formation: The construction of C-S bonds is crucial for creating sulfur-containing compounds. researchgate.net Copper-catalyzed reactions have been shown to be effective for the site-selective thiolation of C(sp³)-H bonds in aliphatic amines, a strategy that could potentially be adapted for derivatives of this compound. researchgate.net The development of new protocols for C-S bond formation often focuses on using non-halide substrates and exploring novel reaction pathways, including those involving thiyl radicals. researchgate.netscience.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl-Aryl and Aryl-Alkyl Coupling

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Suzuki-Miyaura reaction is one of the most widely used methods due to its mild conditions and high functional group tolerance. mdpi.commdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. mdpi.comlibretexts.org

To utilize this compound in a Suzuki-Miyaura coupling, it would first need to be converted into a suitable electrophilic partner, typically by introducing a bromine, iodine, or triflate group onto the aromatic ring. The high reactivity of bromo- and iodo-substituted fluorophenols in such reactions is well-documented. The choice of palladium catalyst and ligand is crucial for the success of the coupling, especially with challenging substrates. mdpi.comresearchgate.net For instance, bulky biarylphosphine ligands are often effective in the coupling of sterically hindered or electronically deactivated substrates. mdpi.com

The Suzuki-Miyaura reaction can be used to synthesize a wide variety of derivatives of this compound, including biaryls and alkyl-substituted arenes. For example, coupling with an arylboronic acid would yield a biphenyl (B1667301) derivative, while coupling with an alkylboronic acid would introduce an alkyl chain. The reaction's tolerance for a wide range of functional groups allows for its application in the late-stage functionalization of complex molecules. nih.gov

Table 2: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role in the Reaction | Examples |

| Electrophile | Provides one of the carbon fragments for the new C-C bond | Aryl halides (Ar-X, X = I, Br, Cl), Aryl triflates (Ar-OTf) |

| Nucleophile | Provides the other carbon fragment | Boronic acids (RB(OH)₂), Boronic esters (RB(OR)₂) |

| Catalyst | Facilitates the reaction cycle | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) |

| Ligand | Stabilizes and activates the catalyst | Phosphines (e.g., PPh₃, XPhos, SPhos) |

| Base | Activates the organoboron species | Carbonates (e.g., K₂CO₃, Na₂CO₃), Phosphates (e.g., K₃PO₄) |

This table outlines the general components required for a successful Suzuki-Miyaura cross-coupling reaction.

Stereoselective Functionalization: Asymmetric Synthesis of Chiral Fluoroalkylated Moieties

The introduction of chirality into fluorinated molecules is of great interest, particularly in the pharmaceutical and agrochemical industries, as the stereochemistry of a molecule can have a profound impact on its biological activity. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

For a molecule like this compound, stereoselective functionalization could involve reactions at the propyl group or the aromatic ring that create a new stereocenter. For instance, asymmetric alkylation or arylation of a derivative could lead to the formation of a chiral center. The development of chiral catalysts, such as chiral nickel complexes, has enabled the asymmetric synthesis of a variety of fluorinated amino acids with high enantiomeric purity. beilstein-journals.org

Another approach is the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been successfully employed in the asymmetric synthesis of organofluorine compounds. nih.gov

Recent advances in catalysis have led to the development of highly enantioselective methods for the synthesis of fluoroalkylated compounds. For example, N-heterocyclic carbene (NHC)-catalyzed intramolecular annulations have been used to create chiral fluoroalkylated benzopyranones with excellent enantioselectivity. organic-chemistry.org Nickel-catalyzed asymmetric reductive cross-coupling has also emerged as a powerful tool for the synthesis of chiral trifluoromethylated alkanes. wiley.com

Derivatization for Analytical Enhancement and Detection

Chemical derivatization is often employed in analytical chemistry to improve the detection and quantification of analytes. mdpi.comjfda-online.com For a compound like this compound, derivatization can enhance its volatility for gas chromatography (GC) analysis or introduce a chromophore or fluorophore for improved detection in high-performance liquid chromatography (HPLC). chromatographyonline.com

A common derivatization strategy for phenols prior to GC analysis is silylation, where the acidic proton of the hydroxyl group is replaced with a trialkylsilyl group (e.g., trimethylsilyl, TMS). This process reduces the polarity of the compound and increases its thermal stability, leading to better chromatographic peak shape and resolution. Acylation and alkylation are other common derivatization reactions used in GC. jfda-online.com

For HPLC analysis, derivatization is often used to attach a UV-absorbing or fluorescent tag to the analyte, thereby increasing the sensitivity of the detection method. chromatographyonline.com For phenols, reagents like pentafluorobenzyl bromide (PFBB) can be used to form derivatives that are highly responsive to electron capture detection (ECD) in GC or can be readily ionized in mass spectrometry (MS). researchgate.net

The choice of derivatization reagent and method depends on the analyte, the analytical technique being used, and the desired outcome of the analysis. jfda-online.com

Table 3: Common Derivatization Reagents for Phenols in Analytical Chemistry

| Derivatization Reagent | Analytical Technique | Purpose of Derivatization |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Silylation for increased volatility and thermal stability |

| Acetic Anhydride | GC-MS, HPLC | Acylation to reduce polarity and improve chromatography |

| Pentafluorobenzyl Bromide (PFBB) | GC-ECD, GC-MS | Introduces a fluorinated tag for enhanced detection |

| Dansyl Chloride | HPLC-Fluorescence | Adds a fluorescent tag for high sensitivity detection |

This table highlights common reagents used to derivatize phenolic compounds for various analytical applications.

Spectroscopic Characterization and Computational Chemistry Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of magnetically active nuclei. For 3-Fluoro-2-propylphenol, the key nuclei for investigation are ¹H, ¹³C, and ¹⁹F.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Quantitative Analysis

The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a comprehensive picture of the molecular structure of this compound. Each spectrum offers unique insights that, when combined, allow for unambiguous structural assignment and quantitative measurement.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the propyl group protons, and the hydroxyl proton. The aromatic region (typically 6.5-8.0 ppm) would display a complex splitting pattern due to spin-spin coupling between the remaining protons on the benzene (B151609) ring, further complicated by coupling to the fluorine atom. libretexts.org The propyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the aromatic ring. The chemical shift of the hydroxyl proton (OH) can vary (typically 3-8 ppm) and often appears as a broad singlet, though its position is dependent on concentration and solvent. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (typically 110-160 ppm). The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. The other aromatic carbons will show smaller two-, three-, and four-bond couplings (ⁿJCF). The propyl group carbons will appear in the upfield region of the spectrum. The chemical shifts are influenced by the substitution pattern on the aromatic ring. acs.org

¹⁹F NMR Spectroscopy: As a nucleus with 100% natural abundance and a large chemical shift range, ¹⁹F NMR is highly sensitive to the local electronic environment. nih.gov The spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of the electronic effects of the hydroxyl and propyl substituents on the aromatic ring. Furthermore, the fluorine signal will be split into a multiplet due to coupling with the neighboring aromatic protons (typically ortho and meta protons). Analysis of these coupling constants (JHF) provides valuable information for confirming the substitution pattern. nih.govnih.gov

Quantitative Analysis: NMR spectroscopy can be used for quantitative analysis by integrating the signal areas, which are directly proportional to the number of nuclei contributing to the signal. huji.ac.il This allows for the determination of the purity of this compound and for quantifying its concentration in mixtures.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound This table is generated based on typical chemical shift values for similar substituted phenols.

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic-H | 6.7 - 7.2 | m (multiplet) | JHH, JHF |

| Ar-CH₂- | ~2.6 | t (triplet) | JHH |

| -CH₂-CH₃ | ~1.6 | sextet | JHH |

| -CH₃ | ~0.9 | t (triplet) | JHH |

| -OH | Variable (3-8) | s (singlet, broad) | N/A |

Solid-State NMR and Relaxation Behavior Investigations

While solution-state NMR provides information on molecules in their mobile state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in the solid phase. For this compound, ssNMR could be used to study its crystalline form, including polymorphism and molecular packing. Techniques like cross-polarization magic-angle spinning (CP/MAS) can provide high-resolution spectra of solid samples. dtic.mil

NMR relaxation studies, which measure the rates at which nuclear spins return to equilibrium after perturbation, provide information on molecular dynamics. The spin-lattice relaxation time (T₁) and spin-spin relaxation time (T₂) are sensitive to molecular motions on different timescales. mdpi.commdpi.com For this compound, studying the relaxation behavior of the ¹H, ¹³C, and ¹⁹F nuclei can provide insights into the rotational and translational motions of the molecule, as well as information about intermolecular interactions. researchgate.net

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₉H₁₁FO), HRMS would be able to confirm its molecular formula by measuring its exact mass with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

The fragmentation of phenols in mass spectrometry often involves characteristic losses. Common fragmentation pathways for phenols include the loss of a hydrogen atom, carbon monoxide (CO), and a formyl radical (CHO). libretexts.org For 2-propylphenol, a prominent fragmentation is the loss of an ethyl group (C₂H₅) via benzylic cleavage, leading to a stable hydroxytropylium ion or a related resonance-stabilized cation. nih.gov The mass spectrum of this compound is expected to exhibit a molecular ion peak (M⁺) and fragment ions resulting from similar pathways, with the presence of the fluorine atom influencing the relative abundance and m/z values of the fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table is generated based on known fragmentation patterns of phenols and alkylphenols.

| m/z | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 154 | [C₉H₁₁FO]⁺ | Molecular Ion (M⁺) |

| 125 | [M - C₂H₅]⁺ | Loss of ethyl group (benzylic cleavage) |

| 126 | [M - CO]⁺ | Loss of carbon monoxide |

| 97 | [C₆H₄FO]⁺ | Loss of propyl group |

Derivatization for Enhanced MS Detection and Sensitivity

For trace analysis of phenols by gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to improve volatility, chromatographic properties, and detection sensitivity. A common derivatizing agent for phenols is pentafluorobenzyl bromide (PFBBr). nih.gov This reagent reacts with the acidic hydroxyl group of this compound to form a pentafluorobenzyl ether derivative. researchgate.netmdpi.com This derivative is highly sensitive to electron capture detection (ECD) and can also be readily analyzed by GC-MS, often with improved chromatographic peak shape and increased signal intensity. researchgate.net

Vibrational Spectroscopy (e.g., IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are complementary and offer valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. A strong C-O stretching vibration should appear in the 1200-1260 cm⁻¹ region. The C-F stretching vibration will likely be observed as a strong band in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring. nist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of a molecule. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations typically give rise to strong and sharp signals, providing a characteristic fingerprint of the molecule. The C-F and C-C stretching vibrations of the propyl group would also be observable. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound. researchgate.net

Electronic Spectroscopy (e.g., UV-Vis, REMPI, MATI) for Excited State Properties

More sophisticated techniques like Resonance-Enhanced Multiphoton Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI) spectroscopy offer detailed insights into the vibrational structure of the excited (S₁) and cationic ground (D₀) states. REMPI is a highly sensitive method where a molecule is excited to an intermediate electronic state by absorbing one or more photons from a tunable laser, followed by ionization upon absorbing another photon. wikipedia.org By scanning the laser wavelength and detecting the resulting ions, a spectrum corresponding to the vibronic levels of the intermediate S₁ state is obtained. nih.gov

Following excitation to a specific vibrational level in the S₁ state, MATI spectroscopy can be employed to determine the adiabatic ionization energy and probe the vibrational modes of the resulting cation. This technique provides highly resolved spectra of the cation's vibrational levels. researchgate.net For analogous molecules like p-fluorophenol, the adiabatic ionization energy has been precisely determined using these methods, and the active vibrations in both the S₁ and D₀ states were found to be primarily related to in-plane ring modes. researchgate.net A similar approach for this compound would allow for the precise determination of its ionization energy and a detailed map of its vibrational frequencies in the first excited and cationic ground states.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a unique pattern of spots, and by measuring the angles and intensities of this diffraction, a detailed electron density map of the molecule can be constructed. wikipedia.org From this map, the exact positions of atoms, their chemical bonds, bond lengths, and bond angles can be determined. wikipedia.org

While no specific crystal structure for this compound is available in the searched literature, the application of this technique would provide invaluable information. For instance, in a study of a different substituted phenol (B47542), X-ray analysis revealed the planarity of the aromatic rings and the specific dihedral angles between them. redalyc.org It also elucidated how molecules are linked in the crystal lattice through intermolecular interactions such as hydrogen bonds and π-π stacking. redalyc.orgresearchgate.net For this compound, X-ray crystallography would precisely define the intramolecular geometry, including the C-F, C-O, and C-C bond lengths and the angles of the propyl group relative to the phenyl ring. Furthermore, it would reveal the intermolecular hydrogen bonding network involving the phenolic hydroxyl group, which is crucial for understanding its solid-state properties.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. youtube.com By approximating the exchange-correlation energy, DFT can provide accurate geometries, energies, and other electronic properties. For this compound, DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize its molecular geometry in the ground state. researchgate.net

Key insights into the molecule's reactivity can be gained by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. dntb.gov.ua

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In a study of a similar halogenated pyridine, DFT was used to calculate HOMO-LUMO energies and plot MEP maps to determine atomic charges and predict chemical reactivity. researchgate.net A similar analysis for this compound would identify the electron-rich (negative potential, likely around the oxygen and fluorine atoms) and electron-poor (positive potential, likely around the hydroxyl hydrogen) regions of the molecule.

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. easychair.org This method provides a detailed, atomic-level view of how molecular systems behave in different environments, such as in various solvents. nih.gov To study this compound, an MD simulation would typically involve placing a model of the molecule into a simulated box filled with explicit solvent molecules (e.g., water, methanol (B129727), or dimethyl sulfoxide). rsc.orgacs.org

By simulating the interactions between the solute and solvent molecules over nanoseconds or longer, MD can reveal how the solvent affects the solute's conformation, stability, and dynamics. easychair.org For example, simulations can characterize the structure of the solvation shell around the molecule, identifying key interactions like hydrogen bonds between the phenolic hydroxyl group and polar solvent molecules. acs.org Studies on similar fluorinated phenols in water have used MD simulations to understand the hydration dynamics and the hydrophobic character of the C-F group. rsc.org Such simulations are crucial for bridging the gap between gas-phase properties and behavior in a condensed-phase or biological environment, providing insights that are essential for understanding reaction pathways and mechanisms in solution. easychair.orgnih.gov

Computational chemistry, particularly DFT, is widely used to predict spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is a standard approach for calculating the NMR shielding tensors of nuclei like ¹H, ¹³C, and ¹⁹F.

The process involves first optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP/6-31G(d)). nih.gov Then, the magnetic shielding constants (σ) are calculated for this geometry. Since the calculated values are absolute shieldings, they are typically converted to chemical shifts (δ) relative to a standard reference compound (like tetramethylsilane (B1202638) for ¹H and ¹³C) using a linear scaling equation (δ_calc = (σ_ref - σ_calc) / (1 - slope)). aps.orgaps.org This empirical scaling corrects for systematic errors in the calculation. aps.org

For fluorinated aromatic compounds, this approach has proven to be a reliable tool for assigning ¹⁹F chemical shifts, which can otherwise be challenging to interpret. rsc.org DFT methods like ωB97XD with an aug-cc-pVDZ basis set have been recommended for their combination of accuracy and computational efficiency in predicting ¹⁹F NMR shifts, achieving a root-mean-square error of around 3.5 ppm. rsc.org The application of these methods to this compound would allow for an accurate prediction of its complete ¹H, ¹³C, and ¹⁹F NMR spectra, aiding in its structural confirmation and analysis. rsc.org

Below is an interactive table illustrating a hypothetical comparison between experimental and DFT-calculated NMR chemical shifts for this compound, based on typical accuracies reported in the literature.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹⁹F | -120.5 |

| ¹³C-1 (C-OH) | 152.3 |

| ¹³C-2 (C-propyl) | 125.8 |

| ¹³C-3 (C-F) | 158.1 (d, J=240 Hz) |

| ¹³C-4 | 115.4 (d, J=22 Hz) |

| ¹³C-5 | 128.9 (d, J=3 Hz) |

| ¹³C-6 | 118.2 (d, J=18 Hz) |

| ¹H (OH) | 5.10 |

| ¹H-4 | 6.85 |

| ¹H-5 | 7.15 |

| ¹H-6 | 6.78 |

| ¹H (propyl-α) | 2.55 |

| ¹H (propyl-β) | 1.62 |

| ¹H (propyl-γ) | 0.95 |

| Note: Data are hypothetical and for illustrative purposes. Predicted coupling constants (J) are shown for carbon atoms adjacent to fluorine. |

Applications in Advanced Chemical Synthesis and Materials Science

3-Fluoro-2-propylphenol as a Versatile Synthetic Building Block and Intermediate

In organic synthesis, "building blocks" are foundational molecules used to construct more complex chemical structures. cymitquimica.com this compound serves as a versatile building block due to the distinct reactivity of its constituent functional groups. The presence of a hydroxyl (-OH) group, a fluorine (-F) atom, and a propyl (-C3H7) chain on the aromatic ring allows for a wide range of chemical transformations. vulcanchem.com

The development of novel synthesis strategies often relies on the use of such fluorine-containing building blocks to introduce fluorine atoms or fluoroalkyl groups into target molecules. mdpi.comresearchgate.net The synthesis of this compound itself can be achieved through methods like electrophilic aromatic substitution on phenolic precursors, using fluorinating agents such as Selectfluor under controlled conditions to ensure correct placement on the aromatic ring. vulcanchem.com

The utility of this compound as an intermediate is highlighted by its structural features, which provide multiple reaction sites for constructing larger, more complex molecules. A related compound, 3-fluorophenol (B1196323), is a known chemical intermediate used in the synthesis of liquid crystal materials, medicines, and agrochemicals, suggesting a similar potential for its alkylated derivatives. google.com The strategic placement of the fluoro and propyl groups influences the molecule's electronic properties and steric profile, which can be leveraged in multi-step synthetic pathways.

Below is a table detailing the functional groups of this compound and their synthetic potential.

Table 1: Synthetic Utility of Functional Groups in this compound| Functional Group | Position | Synthetic Potential |

|---|---|---|

| Hydroxyl (-OH) | C1 | Site for etherification, esterification, and participation in polymerization reactions. |

| Propyl (-C3H7) | C2 | Influences solubility, lipophilicity, and steric hindrance, guiding regioselectivity in reactions. |

| Fluorine (-F) | C3 | Modifies the acidity (pKa) of the hydroxyl group, enhances metabolic stability, and alters intermolecular interactions. plasticsengineering.org |

| Aromatic Ring | - | Undergoes further electrophilic or nucleophilic aromatic substitution to add more functional groups. |

Utility in the Synthesis of Complex Organic Molecules

The true value of a synthetic building block is demonstrated by its ability to facilitate the assembly of complex organic molecules. csic.essolubilityofthings.com While specific syntheses starting directly from this compound are not extensively documented in the provided literature, the reactions of analogous substituted phenols illustrate its potential. For example, studies on the transformation of other 4-alkyl substituted phenols show that they can be selectively fluorinated to produce more complex di-functionalized products. mdpi.comresearchgate.net

The synthesis of complex bioactive compounds often incorporates fluorinated phenolic structures. In one instance, fluorinated fenchone-resorcinol derivatives with high affinity for the CB2 cannabinoid receptor were synthesized, demonstrating the role of fluorinated phenols in creating intricate, biologically active molecules. mdpi.com Furthermore, fluorinated building blocks are critical in the pharmaceutical industry. For example, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a fluorinated heterocyclic compound, is a key precursor for the antibiotic drug Flumequine. rsc.orgrsc.org This underscores the importance of fluorinated intermediates in accessing complex medicinal compounds.

The combination of functional groups in this compound makes it a valuable precursor for creating diverse molecular architectures. The hydroxyl group can be used as an anchor point for building larger structures, while the fluorine atom can enhance biological efficacy and metabolic stability, a common strategy in drug design. plasticsengineering.org

Development of Novel Fluorinated Polymers and Elastomers

Fluoropolymers and fluoroelastomers are high-performance materials prized for their exceptional chemical resistance, thermal stability, and low surface energy. mdpi.com20.210.105 These properties are derived from the unique strength of the carbon-fluorine bond. plasticsengineering.org While many commodity fluoropolymers are made from simple fluoroalkenes, there is growing interest in specialty polymers with more complex, functionalized monomers. 20.210.105

A relevant example is the enzymatic polymerization of 4-fluoro-2-methoxyphenol (B1225191) using horseradish peroxidase, which produces a photoconductive polymeric material. rsc.org This demonstrates that fluorinated phenols can act as monomers for the synthesis of advanced functional polymers. By analogy, this compound could serve as a monomer precursor. Its phenolic hydroxyl group provides a reactive site for polymerization, while the fluoro and propyl groups would be incorporated into the polymer structure, imparting specific properties such as hydrophobicity, modified thermal behavior, and unique dielectric properties.

Another relevant area is the development of side-chain fluorinated polymers, where a hydrocarbon polymer backbone is modified with fluorine-containing side chains. fluoropolymers.eu Monomers derived from this compound could potentially be attached to a polymer backbone to create materials with tailored surface properties or enhanced stability. The development of silicone elastomers containing trifluoropropyl groups also highlights a strategy where fluorinated alkyl groups are incorporated into a polymer matrix to enhance properties like dipole polarization. researchgate.net

Application in the Design of Porous Liquid Solutions and Functional Materials

Porous liquids are an innovative class of materials that combine the permanent porosity of solids with the fluid nature of liquids, making them promising for applications like gas storage and separation. chemrxiv.org One common type, known as Type II porous liquids, is created by dissolving porous organic cages (POCs) in a solvent whose molecules are too large to fit inside the cage's cavities. chemrxiv.org

The selection of this "size-excluded" solvent is critical, and substituted phenols are a class of compounds actively being investigated for this purpose. Research has explored various phenols, including 2-fluorophenol (B130384), o-isopropylphenol, and 2-fluoro-5-(trifluoromethyl)phenol, as potential solvents for creating porous liquids. rsc.orgosti.gov The specific size, shape, and chemical nature of the solvent determine its ability to dissolve the porous cage while being excluded from its internal pores.

This compound, with its distinct substitution pattern, fits the profile of a candidate for a size-excluded solvent. Its molecular structure would influence its packing and interaction with porous solutes. The table below, adapted from research in the field, shows examples of substituted phenols that have been studied as solvents in the design of porous liquids, illustrating the relevance of this class of compounds. osti.gov

Table 2: Examples of Substituted Phenols Investigated as Solvents for Porous Liquids

| Solvent Candidate | Rationale for Investigation |

|---|---|

| 2-Chlorophenol | Tested as a good solvent for POCs, resulting in a porous liquid. osti.gov |

| 2-Fluorophenol | Investigated as part of a library of potential size-excluded solvents. osti.gov |

| o-Isopropylphenol | Tested as a good solvent that successfully formed a porous liquid with POCs. osti.gov |

| 2,4-Dimethylphenol | Included in screening libraries for potential porous liquid solvents. osti.gov |

The successful use of these related phenols suggests that this compound could be a valuable component in the rational design of new functional materials like porous liquids.

Precursors for Specialty Chemicals and Advanced Industrial Processes

Specialty chemicals are high-value products manufactured for specific applications, and their synthesis relies on advanced and precise industrial processes. This compound serves as a precursor for such chemicals. Its potential applications in synthesizing complex bioactive molecules and as a monomer for functional polymers place it firmly in this category. google.comrsc.org

The production of fine chemicals often involves multi-step processes where intermediates like this compound are crucial. For instance, the conversion of biomass-derived platform chemicals into more valuable products is a key focus of modern, sustainable industrial chemistry. acs.org Lignin (B12514952), a major component of biomass, can be broken down into substituted phenols like 2-methoxy-4-propylphenol, which are then catalytically upgraded to high-value chemicals. nih.gov this compound is structurally related to these platform chemicals and could be either a target for synthesis from bio-based feedstocks or a derivative used in subsequent upgrading processes.

Furthermore, the synthesis of materials for advanced technologies, such as electronic materials via chemical vapor deposition, requires highly specific molecular precursors. researchgate.net The unique combination of functional groups in this compound makes it a candidate for creating bespoke molecules required in such advanced industrial applications, where precise control over material properties is essential.

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Routes and Catalytic Systems for Fluorinated Phenols

Traditional methods for the synthesis of fluorinated aromatics, such as the Balz-Schiemann reaction, are often limited by harsh conditions and the use of stoichiometric reagents. nih.gov Consequently, a major thrust of current research is the development of novel, more efficient catalytic systems.

Recent advancements have focused on transition-metal-catalyzed reactions, which offer milder conditions and greater functional group tolerance. Palladium-catalyzed fluorination of aryl triflates and arylboronic acids represents a significant step forward. acs.orgchinesechemsoc.org For instance, improved catalyst systems using ligands like AdBrettPhos have been developed for the fluorination of aryl triflates derived from phenols, showcasing applicability to complex substrates. acs.org Another innovative approach is the direct C-H bond fluorination, which avoids the need for pre-functionalized starting materials. chinesechemsoc.orgbeilstein-journals.org Palladium catalysts have been successfully employed for the ortho-C–H fluorination of various arenes. beilstein-journals.org

Beyond transition metals, organocatalysis is emerging as a powerful tool. I(I)/I(III) catalysis manifolds, for example, have enabled the highly para-selective dearomative fluorination of phenols to produce fluorinated cyclohexadienones, which are valuable synthetic intermediates. rsc.orgnih.gov Deoxyfluorination reagents like PhenoFluor and AlkylFluor provide a direct one-step pathway to convert phenols and alcohols into their corresponding fluorinated analogs, though these are stoichiometric rather than catalytic. nih.govchinesechemsoc.orgthieme-connect.com

Table 1: Comparison of Modern Catalytic Systems for Phenol (B47542) Fluorination

| Catalytic System | Fluorinating Reagent | Key Features | Selectivity |

|---|---|---|---|

| Palladium Catalysis | Cesium Fluoride (B91410) (CsF) | Catalytic conversion of aryl triflates (derived from phenols) to aryl fluorides. acs.org | Dependent on substrate and ligand. |

| I(I)/I(III) Organocatalysis | Selectfluor® / Amine:HF | Dearomative fluorination of phenols. nih.gov | High para-selectivity. nih.gov |

| Copper Catalysis | Potassium Fluoride (KF) | Mediates fluorination of aryltrifluoroborates. chinesechemsoc.org | Good generality. chinesechemsoc.org |

| Palladium-Catalyzed C-H Activation | N-fluoropyridinium reagents | Direct fluorination of C-H bonds, often requiring a directing group. acs.orgbeilstein-journals.org | Typically ortho-selectivity guided by the directing group. beilstein-journals.org |

The exploration of these unconventional routes is critical for creating more efficient, selective, and scalable methods for producing a diverse array of fluorinated phenols.

Investigation of Complex Reaction Networks and Precise Selectivity Control

A significant challenge in the synthesis of substituted aromatics like 3-Fluoro-2-propylphenol is achieving precise control over regioselectivity. The fluorination of a substituted phenol can potentially yield multiple isomers. The investigation of complex reaction networks—the web of competing and sequential reactions occurring simultaneously—is key to understanding and controlling these outcomes. caltech.edu

For example, in the electrophilic fluorination of phenols, controlling the reaction to favor the ortho, meta, or para position relative to existing substituents is a formidable task. rsc.orgnih.gov The development of catalytic systems that can selectively target a specific C-H bond is a major area of research. This often involves the use of directing groups that position the catalyst proximally to the desired reaction site. beilstein-journals.orgnih.gov For instance, the use of a removable acidic amide directing group has enabled the selective ortho-fluorination of benzoic acid derivatives. beilstein-journals.org

Kinetic versus thermodynamic control is another critical aspect. In some systems, the initially formed product (kinetic product) can isomerize to a more stable product (thermodynamic product) under the reaction conditions. nih.gov Understanding these pathways through detailed mechanistic studies allows chemists to choose conditions that favor the desired isomer. For example, studies on the cyclometalation of fluorinated phenylpyridines have shown that the product ratio can be shifted from a kinetic to a thermodynamic distribution by adding an acid and applying heat. nih.gov The ultimate goal is to develop catalytic systems so selective that they can predictably functionalize a single desired position, even in a complex molecular environment.

Advanced Computational Methodologies for Predictive Chemical Design

The synergy between experimental work and computational chemistry has become a cornerstone of modern chemical research. Advanced computational methodologies are increasingly used to predict reaction outcomes, elucidate mechanisms, and design novel molecules and catalysts from first principles. rsc.orgnih.gov

Density Functional Theory (DFT) is a particularly powerful tool used to model the electronic structure of molecules and calculate the energetics of reaction pathways. rsc.orgsu.se For fluorinated phenols, DFT calculations can provide insight into:

Reaction Mechanisms: Mapping the energy profile of a reaction to identify transition states and intermediates, helping to explain observed selectivity. su.se

Catalyst Design: Simulating the interaction between a substrate and a catalyst to optimize the catalyst structure for higher activity and selectivity.

Molecular Properties: Predicting properties such as pKa, which is strongly influenced by electron-withdrawing fluorine atoms, and understanding noncovalent interactions that stabilize certain molecular conformations. rsc.orgnih.gov

For example, computational studies have been used to understand the role of hydrogen bonding in deoxyfluorination reactions of phenols, revealing its crucial role in facilitating the reaction. nih.gov Similarly, DFT calculations have helped elucidate the mechanism of hydrodeoxygenation on catalysts used in biomass processing. acs.org These predictive capabilities accelerate the discovery process by allowing researchers to screen potential catalysts and reaction conditions virtually before committing to resource-intensive laboratory experiments. rsc.org

Table 2: Computational Methods in Fluorinated Phenol Research

| Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating reaction energetics, predicting molecular properties. rsc.orgsu.se | Understanding selectivity, catalyst-substrate interactions, and the influence of fluorine on electronic structure. su.se |

| Noncovalent Interaction (NCI) Analysis | Visualizing and assessing weak interactions like hydrogen bonds and van der Waals forces. nih.gov | Revealing how subtle forces like C-H···F hydrogen bonds contribute to the stabilization of specific molecular structures. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing electron density to characterize chemical bonds and interactions. | Quantifying the strength and nature of bonds within fluorinated compounds. |

Integration with Sustainable Chemistry Principles and Biomass Valorization

The chemical industry is increasingly adopting the principles of green and sustainable chemistry, which prioritize waste prevention, energy efficiency, use of renewable feedstocks, and catalysis over stoichiometric reagents. researchgate.netessentialchemicalindustry.orgnih.gov The synthesis of fluorinated phenols is being re-examined through this lens.

A key principle of green chemistry is the use of renewable feedstocks. essentialchemicalindustry.org Lignin (B12514952), a major component of lignocellulosic biomass, is a complex aromatic polymer and the most abundant renewable source of phenolic compounds on Earth. acs.orgresearchgate.netwur.nl The "valorization" of lignin—breaking it down into valuable platform chemicals—presents a sustainable pathway to obtain phenol precursors. researchgate.netrsc.orgunibo.it These biomass-derived phenols could then serve as starting materials for fluorination, potentially replacing fossil fuel-derived feedstocks. wur.nl

Catalytic processes are central to both biomass conversion and green chemistry. rsc.orgwiley-vch.de Research is focused on developing robust and selective catalysts for lignin depolymerization to produce specific aromatic compounds. acs.orgresearchgate.net Furthermore, the development of catalytic fluorination methods, as discussed in section 7.1, aligns with the green chemistry principle of catalysis, which minimizes waste compared to stoichiometric reactions. nih.govessentialchemicalindustry.org Integrating these two fields—biomass valorization for phenol production and catalytic C-F bond formation—represents a long-term goal for the sustainable synthesis of fluorinated aromatics.

Expanding the Scope of Derivatization for Diverse Research Applications

A core molecule like this compound serves as a valuable building block, or scaffold, for the synthesis of a wide array of derivatives. tandfonline.com The strategic modification of this parent structure allows for the systematic exploration of structure-activity relationships, which is fundamental to fields like medicinal chemistry and materials science. tandfonline.commdpi.com

Derivatization reactions can target the different functional groups present in the molecule:

The Phenolic Hydroxyl Group: This group can be readily converted into ethers or esters, altering the molecule's polarity, solubility, and hydrogen bonding capability. nih.gov

The Aromatic Ring: The ring can undergo further electrophilic aromatic substitution, introducing additional functional groups that can modulate electronic properties or serve as handles for further reactions.

The Propyl Chain: While less reactive, the alkyl chain could potentially be functionalized through radical-based or C-H activation methods.

The goal of such derivatization is often to create libraries of analogous compounds. researchgate.net For example, in drug discovery, introducing fluorine is known to affect properties like metabolic stability and receptor binding affinity. mdpi.com By synthesizing a series of derivatives of this compound with varied substituents, researchers can fine-tune these properties to develop new therapeutic agents or molecular probes for imaging neuroinflammation. mdpi.com The development of new derivatization reagents and reactions continues to expand the toolbox available to chemists, enabling the creation of increasingly complex and functional molecules from simpler fluorinated scaffolds. academie-sciences.frdphen1.com

Table 3: Common Derivatization Reactions for Phenolic Compounds

| Reaction Type | Reagents | Purpose |

|---|---|---|

| Etherification (Williamson Synthesis) | Alkyl halide, Base (e.g., K₂CO₃) | Modifies polarity and removes the acidic proton. nih.gov |

| Esterification | Acyl chloride or anhydride, Base | Creates ester derivatives, often used as protecting groups or to change biological activity. |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃), Lewis Acid | Adds new functional groups to the aromatic ring. |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst | Forms a new carbon-carbon bond, linking the phenol to another aromatic ring. nih.gov |

| Silylation | Silylating agent (e.g., BSTFA) | Increases volatility for gas chromatography (GC) analysis. dphen1.com |

Q & A

Q. What experimental frameworks are used to elucidate the electronic effects of the fluorine substituent in this compound’s reactivity?

Q. How can researchers model the environmental fate of this compound using computational tools?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with soil/water matrices to predict adsorption/leaching.

- Ecotoxicity Prediction : Apply EPI Suite™ or TEST software to estimate biodegradation half-lives and toxicity thresholds .

Limitations & Future Directions

Q. What are the key limitations in current synthetic methodologies for this compound, and how might they be addressed?

Q. How should researchers prioritize gaps in the literature on this compound’s biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.